Apinaca

Vue d'ensemble

Description

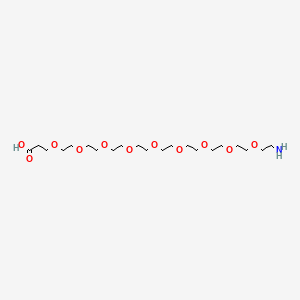

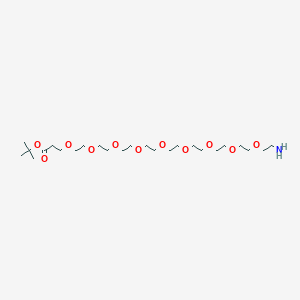

AKB48-d9 (CAS 2484976-99-8) est un standard interne utilisé pour quantifier l'AKB48, un cannabinoïde synthétique. Structurellement, l'AKB48-d9 ressemble étroitement aux cannabinoïdes synthétiques connus. Il est réglementé comme un composé de l'annexe I aux États-Unis .

Applications De Recherche Scientifique

AKB48-d9 finds applications in various scientific fields:

Forensic Chemistry & Toxicology: Quantification of AKB48 in biological samples.

Cannabinoid Research: Studying cannabinoid metabolism, pharmacokinetics, and interactions.

Drug Testing: AKB48-d9 serves as an essential tool for accurate quantification.

Analyse Biochimique

Biochemical Properties

Apinaca undergoes extensive biotransformation catalyzed by cytochrome P450 enzymes, primarily CYP34A . These enzymes interact with this compound, leading to a variety of metabolic reactions .

Cellular Effects

The effects of this compound on cells are complex and multifaceted. It influences cell function by interacting with various cell signaling pathways, potentially altering gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, which can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, which can affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse : La voie de synthèse de l'AKB48-d9 implique l'incorporation d'atomes de deutérium à des positions spécifiques au sein de la structure de l'AKB48. Les formes deutérées (d1-d9) sont préparées en utilisant des précurseurs appropriés et des réactifs deutérés.

Conditions réactionnelles : L'AKB48-d9 peut être synthétisé par diverses méthodes, notamment la synthèse chimique ou l'échange isotopique. Les conditions réactionnelles spécifiques dépendent de la voie de synthèse choisie et du niveau de deutération souhaité.

Production industrielle : Bien que l'AKB48-d9 soit principalement utilisé comme standard interne dans les applications de recherche et médico-légales, sa production à l'échelle industrielle est limitée en raison de son utilisation spécialisée.

Analyse Des Réactions Chimiques

L'AKB48-d9 peut subir plusieurs types de réactions, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courantes utilisés dans ces réactions sont adaptés pour obtenir une incorporation spécifique du deutérium. Les principaux produits formés lors de ces réactions comprennent les dérivés deutérés de l'AKB48.

4. Applications de recherche scientifique

L'AKB48-d9 trouve des applications dans divers domaines scientifiques :

Chimie médico-légale et toxicologie : Quantification de l'AKB48 dans les échantillons biologiques.

Recherche sur les cannabinoïdes : Étude du métabolisme, de la pharmacocinétique et des interactions des cannabinoïdes.

Tests de dépistage de drogues : L'AKB48-d9 sert d'outil essentiel pour une quantification précise.

5. Mécanisme d'action

Le mécanisme exact par lequel l'AKB48-d9 exerce ses effets reste un domaine de recherche actif. Il interagit probablement avec les récepteurs cannabinoïdes (CB1 et CB2) d'une manière similaire à l'AKB48. Des études supplémentaires sont nécessaires pour élucider ses cibles moléculaires et ses voies spécifiques.

Mécanisme D'action

The exact mechanism by which AKB48-d9 exerts its effects remains an active area of research. It likely interacts with cannabinoid receptors (CB1 and CB2) in a manner similar to AKB48. Further studies are needed to elucidate its specific molecular targets and pathways.

Comparaison Avec Des Composés Similaires

L'AKB48-d9 se distingue par son marquage au deutérium, ce qui améliore sa stabilité et sa spécificité. Des composés similaires comprennent l'AKB48 (non deutéré) et d'autres cannabinoïdes synthétiques comme le JWH-081 et des analogues apparentés.

Propriétés

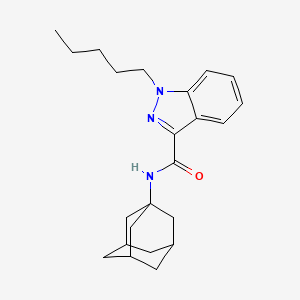

IUPAC Name |

N-(1-adamantyl)-1-pentylindazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O/c1-2-3-6-9-26-20-8-5-4-7-19(20)21(25-26)22(27)24-23-13-16-10-17(14-23)12-18(11-16)15-23/h4-5,7-8,16-18H,2-3,6,9-15H2,1H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTCCIPCJZKWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC34CC5CC(C3)CC(C5)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90928683 | |

| Record name | APINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345973-53-6 | |

| Record name | APINACA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345973-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | APINACA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345973536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | APINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHR0400Y84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.